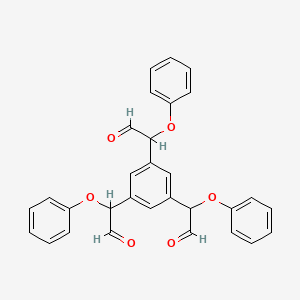
1,3,5-Tris(formylphenoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(formylphenoxymethyl)benzene is an organic compound characterized by a benzene ring substituted with three formylphenoxymethyl groups at the 1, 3, and 5 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Tris(formylphenoxymethyl)benzene can be synthesized through a multi-step process. One common method involves the reaction of 1,3,5-trisbromomethylbenzene with 4-hydroxybenzaldehyde. The reaction typically occurs in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(formylphenoxymethyl)benzene undergoes various chemical reactions, including:
Condensation Reactions: It readily forms Schiff bases when reacted with amines.
Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols.
Substitution Reactions: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Condensation: Typically involves amines in the presence of a catalyst or under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Schiff Bases: Formed through condensation with amines.
Carboxylic Acids: Resulting from oxidation of the aldehyde groups.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(formylphenoxymethyl)benzene has several applications in scientific research:
Materials Science: Incorporated into covalent organic frameworks (COFs) for applications in gas storage, catalysis, and optoelectronics.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(formylphenoxymethyl)benzene primarily involves its ability to form Schiff bases and coordinate with metal ions. The aldehyde groups facilitate the formation of imine linkages with amines, while the phenyl groups provide a stable framework for further functionalization. These properties enable the compound to act as a versatile ligand in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: A tri-substituted benzene with trifluoromethyl groups, known for its unique electronic properties.
1,3,5-Tris(4-formylphenyl)benzene: Similar to 1,3,5-Tris(formylphenoxymethyl)benzene but with formyl groups directly attached to the benzene ring.
1,3,5-Tris(3-fluoro-4-formylphenyl)benzene:
Uniqueness
This compound is unique due to its combination of formyl and phenoxymethyl groups, which provide both reactivity and stability. This makes it a valuable compound for the synthesis of Schiff bases and coordination polymers, as well as for applications in materials science and catalysis .
Eigenschaften
Molekularformel |
C30H24O6 |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
2-[3,5-bis(2-oxo-1-phenoxyethyl)phenyl]-2-phenoxyacetaldehyde |
InChI |
InChI=1S/C30H24O6/c31-19-28(34-25-10-4-1-5-11-25)22-16-23(29(20-32)35-26-12-6-2-7-13-26)18-24(17-22)30(21-33)36-27-14-8-3-9-15-27/h1-21,28-30H |
InChI-Schlüssel |
ABLGISRFGRXNOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(C=O)C2=CC(=CC(=C2)C(C=O)OC3=CC=CC=C3)C(C=O)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


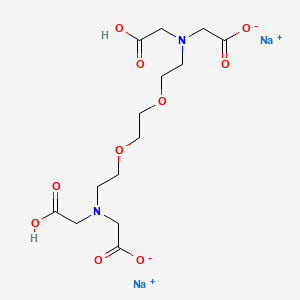
![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)

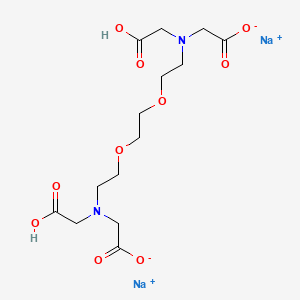
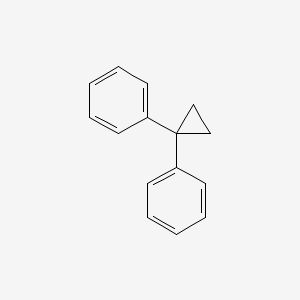
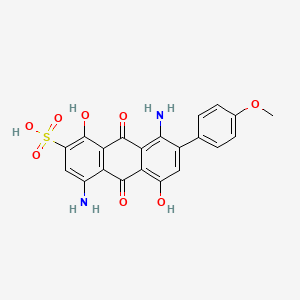
![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)
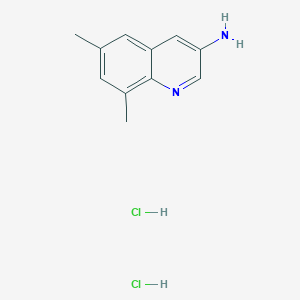

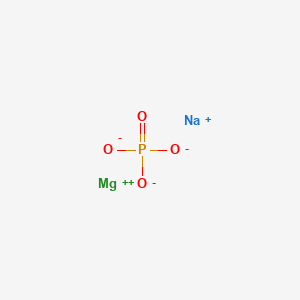
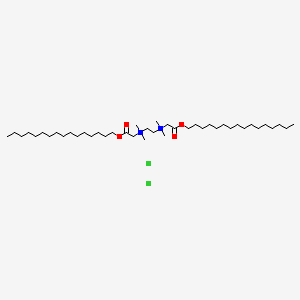

![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
